molecular formula C15H17NO2 B14639008 2-(Dimethylamino)ethyl naphthalene-2-carboxylate CAS No. 56157-79-0

2-(Dimethylamino)ethyl naphthalene-2-carboxylate

Cat. No.: B14639008
CAS No.: 56157-79-0
M. Wt: 243.30 g/mol
InChI Key: IYPYGXQTRZHOQJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl naphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: this compound alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl naphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl naphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The dimethylamino group can also engage in electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a naphthalene ring.

    Naphthalene-2-carboxylic acid: Lacks the dimethylaminoethyl ester group.

    N-[2-(Trimethylammonium)ethyl]-1,8-naphthalimide: Contains a naphthalimide group and a trimethylammonium group.

Uniqueness

2-(Dimethylamino)ethyl naphthalene-2-carboxylate is unique due to its combination of a naphthalene ring and a dimethylaminoethyl ester group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

56157-79-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(dimethylamino)ethyl naphthalene-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-16(2)9-10-18-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3

InChI Key

IYPYGXQTRZHOQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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